3-{1-[(2-Methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid
Overview
Description
3-{1-[(2-Methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid is a synthetic organic compound with the molecular formula C14H16N2O5 It is characterized by the presence of an imidazolidinone ring, a methoxybenzyl group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[(2-Methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid typically involves the following steps:
Formation of the Imidazolidinone Ring: The imidazolidinone ring can be synthesized through the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction, where a methoxybenzyl halide reacts with the imidazolidinone intermediate.
Attachment of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Common industrial methods include:
Batch Processing: Sequential addition of reagents in a controlled environment to ensure high yield and purity.
Continuous Flow Synthesis: Utilization of continuous flow reactors to enhance reaction efficiency and reduce production time.
Chemical Reactions Analysis
Types of Reactions
3-{1-[(2-Methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the imidazolidinone ring or the methoxybenzyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the methoxybenzyl group or the propanoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
3-{1-[(2-Methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of novel materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-{1-[(2-Methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
Gene Expression: Influencing the expression of specific genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
3-[1-(2-Hydroxybenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid: Similar structure but with a hydroxy group instead of a methoxy group.
3-[1-(2-Methylbenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
3-{1-[(2-Methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group may enhance the compound’s solubility, stability, and ability to interact with specific molecular targets.
Properties
IUPAC Name |
3-[1-[(2-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5/c1-21-11-5-3-2-4-9(11)8-16-13(19)10(15-14(16)20)6-7-12(17)18/h2-5,10H,6-8H2,1H3,(H,15,20)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVOOQMTLKOSFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C(=O)C(NC2=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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